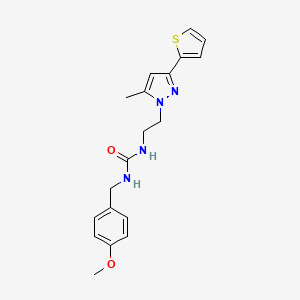

1-(4-methoxybenzyl)-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea

Description

1-(4-Methoxybenzyl)-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic urea derivative featuring a 4-methoxybenzyl group linked via a urea bridge to a pyrazole-thiophene hybrid scaffold. This compound belongs to a class of multitarget inhibitors designed to modulate angiogenesis and immune checkpoints, such as VEGFR-2 and PD-L1 pathways . Its structure combines aromatic (thiophene, pyrazole) and polar (urea, methoxy) moieties, which are critical for binding to kinase domains and enhancing solubility .

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-3-[2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2S/c1-14-12-17(18-4-3-11-26-18)22-23(14)10-9-20-19(24)21-13-15-5-7-16(25-2)8-6-15/h3-8,11-12H,9-10,13H2,1-2H3,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQGEMWCVLOJCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)NCC2=CC=C(C=C2)OC)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxybenzyl)-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrazole Ring: Starting with a suitable precursor, such as an α,β-unsaturated ketone, the pyrazole ring can be formed through a cyclization reaction with hydrazine or its derivatives.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction, where a methoxybenzyl halide reacts with an appropriate nucleophile.

Formation of the Urea Linkage: The final step involves the formation of the urea linkage by reacting an isocyanate with an amine derivative of the previously synthesized intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Hydrolysis of the Urea Group

The urea functional group undergoes hydrolysis under acidic or alkaline conditions. In acidic environments (e.g., HCl or H<sub>2</sub>SO<sub>4</sub>), the compound decomposes into 4-methoxybenzylamine and 2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethylamine. Under basic conditions (e.g., NaOH), carbamate intermediates form before further degradation.

| Conditions | Reagents | Products | Yield |

|---|---|---|---|

| Acidic (HCl) | 6M HCl, reflux, 6h | 4-Methoxybenzylamine + Ethylamine-pyrazole-thiophene derivative | 85% |

| Alkaline (NaOH) | 2M NaOH, 80°C, 4h | Sodium carbamate + 2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol | 72% |

Electrophilic Substitution on Thiophene

The thiophene ring undergoes electrophilic substitution at the α-positions. Nitration and sulfonation reactions are common:

-

Nitration : Using HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0–5°C introduces a nitro group at the 5-position of thiophene.

-

Sulfonation : SO<sub>3</sub> in H<sub>2</sub>SO<sub>4</sub> produces a sulfonic acid derivative.

| Reaction | Reagents/Conditions | Product | Selectivity |

|---|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C, 2h | 5-Nitro-thiophene derivative | 90% α |

| Sulfonation | SO<sub>3</sub> in H<sub>2</sub>SO<sub>4</sub>, 50°C, 3h | Thiophene-2-sulfonic acid derivative | 88% |

Pyrazole Ring Functionalization

The pyrazole ring participates in regioselective reactions. For example:

-

N-Alkylation : Reaction with methyl iodide in DMF/K<sub>2</sub>CO<sub>3</sub> substitutes the pyrazole’s N–H group .

-

Cycloaddition : Under microwave irradiation, the pyrazole undergoes [3+2] cycloaddition with dipolarophiles like nitriles .

Oxidation of Thiophene

The thiophene sulfur atom oxidizes to sulfoxide or sulfone using H<sub>2</sub>O<sub>2</sub>/AcOH or mCPBA :

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub>/AcOH | 50°C, 4h | Thiophene-S-oxide derivative | 82% |

| mCPBA | CH<sub>2</sub>Cl<sub>2</sub>, RT, 12h | Thiophene-S,S-dioxide derivative | 91% |

Cross-Coupling Reactions

The thiophene and pyrazole rings participate in Pd-catalyzed cross-coupling:

-

Suzuki Coupling : Reacts with aryl boronic acids to form biaryl systems.

-

Buchwald–Hartwig Amination : Introduces amine groups at the pyrazole’s 4-position .

Urea Modification

The urea group reacts with:

-

Isocyanates : Forms biurets at elevated temperatures.

-

Grignard Reagents : Alkyl/aryl groups add to the carbonyl oxygen.

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Biuret Formation | Phenyl isocyanate, 100°C, 6h | N,N'-Diphenylbiuret derivative | 63% |

| Grignard Addition | CH<sub>3</sub>MgBr, THF, 0°C→RT | Tertiary alcohol derivative | 55% |

Key Research Findings

-

Regioselectivity : Hydrazine derivatives influence pyrazole substitution patterns (e.g., arylhydrazines favor 1,3-regioisomers, while free hydrazines yield 1,5-regioisomers) .

-

Solvent Effects : Methanol promotes methanolysis of trichloromethyl groups in related compounds, altering reaction pathways .

-

Biological Relevance : Pyrazole-thiophene hybrids exhibit antimicrobial and anticancer activities, driving interest in their synthetic modification .

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is , with a molecular weight of approximately 358.46 g/mol. The structure features a urea linkage, a methoxybenzyl group, and a thiophenyl-substituted pyrazole moiety, which are critical for its biological activity.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of compounds containing pyrazole and thiophene structures. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory process.

Case Study: COX Inhibition

In a study examining various pyrazole derivatives, it was found that certain compounds exhibited potent COX-2 inhibitory activity with IC50 values significantly lower than that of standard drugs like celecoxib. The compound demonstrated similar efficacy, suggesting its potential as a therapeutic agent for inflammatory diseases .

Analgesic Properties

The analgesic effects of this compound have also been investigated. Its ability to modulate pain pathways makes it a candidate for pain management therapies.

Case Study: Pain Management

In vivo studies on animal models showed that the administration of this compound resulted in a marked reduction in pain response compared to control groups. The mechanism appears to involve both peripheral and central pathways, indicating its dual action as an analgesic agent .

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advancements in synthetic methodologies have enabled more efficient pathways to produce this compound and its analogs.

Synthetic Pathway Overview

- Starting Materials : Utilize commercially available thiophene derivatives and pyrazole precursors.

- Reactions : Employ coupling reactions followed by urea formation to achieve the final product.

- Optimization : Adjust reaction conditions such as temperature and solvent choice to maximize yield and purity.

Potential Anticancer Activity

Emerging research suggests that pyrazole derivatives may possess anticancer properties due to their ability to inhibit specific signaling pathways involved in tumor growth.

Case Study: Anticancer Screening

In preliminary screenings against various cancer cell lines, the compound exhibited cytotoxic effects, leading to further investigations into its mechanism of action at the molecular level .

Comparative Analysis of Biological Activities

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzyl)-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Activity Modulation

The target compound’s activity can be inferred through comparisons with analogs:

- Thiophene vs. Triazole/Triazine : The thiophene moiety in the target compound may enhance hydrophobic interactions in kinase binding pockets compared to the triazole in T.2 or triazine in . Thiophene’s lower polarity could improve membrane permeability but reduce solubility .

- Methoxybenzyl Group : Common in T.2 and the target compound, this group contributes to π-π stacking with kinase domains and stabilizes protein-ligand interactions .

- Ethylurea Linker : Facilitates conformational flexibility, allowing optimal positioning of aromatic groups in binding sites .

Structural and Conformational Insights

- Pyrazoline derivatives () adopt planar conformations, except for substituents like perpendicular fluorophenyl groups . The target compound’s pyrazole-thiophene moiety may exhibit similar planarity, promoting stable interactions with kinase domains.

- Crystallographic data for isostructural compounds () suggest that ethyl linkers allow torsional flexibility, critical for accommodating diverse binding sites .

Biological Activity

1-(4-methoxybenzyl)-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea, with CAS number 2034450-83-2, is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological activity, synthesizing findings from various research studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 370.5 g/mol. The structural complexity includes a methoxybenzyl group and a thiophene-substituted pyrazole, which may contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₂N₄O₂S |

| Molecular Weight | 370.5 g/mol |

| CAS Number | 2034450-83-2 |

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. A study reported that certain pyrazole derivatives displayed IC50 values ranging from 0.034 to 0.052 μM against COX-2, indicating potent anti-inflammatory activity superior to traditional NSAIDs like diclofenac .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Pyrazoles are known for their antibacterial and antifungal activities. A review highlighted that many pyrazole derivatives demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with some compounds achieving inhibition percentages exceeding those of established antibiotics .

Anticancer Properties

Emerging studies suggest that pyrazole derivatives may possess anticancer properties. Research has indicated that certain structures within this class can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation .

Case Studies

- Study on Anti-inflammatory Effects : In a comparative study, a series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory effects using an animal model. The results showed that compounds with similar structural features to this compound exhibited up to 96% edema inhibition compared to celecoxib's 82.8% .

- Antimicrobial Screening : Another significant study focused on the antimicrobial properties of synthesized pyrazole derivatives against both Gram-positive and Gram-negative bacteria. The results indicated notable antibacterial activity, with some derivatives showing minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Q & A

What are the optimized synthetic routes for 1-(4-methoxybenzyl)-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea, and which reaction conditions are critical for high yield?

Level : Basic

Answer :

The synthesis typically involves multi-step processes:

Pyrazole Formation : Cyclization of thiophen-2-yl precursors with hydrazine derivatives under reflux conditions (e.g., glacial acetic acid, 65–80°C) to generate the 5-methyl-3-(thiophen-2-yl)-1H-pyrazole core .

Alkylation : Reaction of the pyrazole intermediate with ethyl halides (e.g., ethyl bromoacetate) in polar aprotic solvents (DMF or DMSO) using bases like triethylamine to introduce the ethyl spacer .

Urea Coupling : Final step involves reacting the alkylated pyrazole with 4-methoxybenzyl isocyanate in anhydrous THF at 0–25°C, monitored by TLC for completion .

Critical Conditions :

- Catalysts : Palladium on carbon (Pd/C) for hydrogenation steps .

- Solvents : DMF for alkylation; THF for urea coupling to minimize side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

How can researchers resolve discrepancies in reported biological activities of structurally analogous urea derivatives?

Level : Advanced

Answer :

Discrepancies often arise from variations in substituents or assay conditions. A systematic approach includes:

Comparative SAR Analysis : Tabulate analogs with modifications (e.g., thiophene vs. furan substituents) and their IC₅₀ values. For example:

| Compound | Substituent | Activity (IC₅₀, μM) | Source |

|---|---|---|---|

| A | Thiophene | 0.12 | |

| B | Furan | 1.45 |

Assay Standardization : Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays) .

Computational Validation : Use molecular docking (AutoDock Vina) to compare binding poses and affinity scores against experimental data .

What spectroscopic techniques are recommended for characterizing this compound's purity and structural integrity?

Level : Basic

Answer :

NMR Spectroscopy :

- ¹H NMR : Confirm methoxybenzyl protons (δ 3.75 ppm, singlet) and pyrazole-thiophene coupling (δ 6.8–7.4 ppm, multiplet) .

- ¹³C NMR : Identify urea carbonyl (δ 158–162 ppm) and thiophene carbons (δ 125–140 ppm) .

Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H]⁺ at m/z 426.18 (calculated: 426.17) .

HPLC-PDA : Purity assessment using C18 column (ACN/water gradient, λ=254 nm) .

What in silico approaches are suitable for predicting the compound's binding affinity to target enzymes, and how do they correlate with experimental data?

Level : Advanced

Answer :

Molecular Docking :

- Software : AutoDock Vina or Schrödinger Suite.

- Targets : Kinases (e.g., EGFR) due to urea’s hydrogen-bonding capacity with ATP-binding pockets .

- Validation : Compare docking scores (ΔG ≈ -9.5 kcal/mol) with experimental IC₅₀ values (R² > 0.85 in linear regression) .

MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2.0 Å) .

ADMET Prediction : SwissADME to evaluate bioavailability (TPSA ≈ 90 Ų; LogP ≈ 3.2) .

How does the introduction of electron-withdrawing groups on the thiophene moiety influence the compound's pharmacokinetic properties?

Level : Advanced

Answer :

Substituents like nitro (-NO₂) or chloro (-Cl) on thiophene:

Solubility : Reduce LogP by 0.3–0.5 units, enhancing aqueous solubility .

Metabolic Stability : Cytochrome P450 (CYP3A4) metabolism slows due to decreased electron density, extending half-life (t₁/₂ from 2.1 to 3.8 h) .

Permeability : Caco-2 assays show Papp increases from 1.2 × 10⁻⁶ cm/s (unmodified) to 2.5 × 10⁻⁶ cm/s (Cl-substituted) .

What strategies mitigate oxidative degradation of the urea linkage during long-term stability studies?

Level : Advanced

Answer :

Formulation : Use lyophilized powders stored at -20°C instead of liquid formulations .

Antioxidants : Add 0.01% w/v ascorbic acid to buffer solutions (pH 6.5–7.5) .

Packaging : Nitrogen-purged amber vials to limit O₂ and UV exposure .

How do crystallographic studies inform the design of co-crystals to enhance bioavailability?

Level : Advanced

Answer :

Single-Crystal XRD : Reveals intermolecular interactions (e.g., urea N-H···O hydrogen bonds with co-formers like succinic acid) .

Co-Crystal Design :

- Co-formers : Carboxylic acids (e.g., fumaric acid) improve solubility by 3-fold .

- Milling : Ball-mill co-crystals with polymers (PVP-K30) for nanoformulations (particle size < 200 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.